Sodium (R)-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate
Description
Sodium (R)-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate is a chiral sodium salt characterized by a 4-hydroxyphenyl group, a methoxy-substituted propenyl chain, and an acetamide backbone. This compound is utilized as a key intermediate in pharmaceutical synthesis, notably in the production of β-lactam antibiotics like cephalosporins . Its structure confers stereochemical specificity, making it critical for biological activity in drug molecules.
Properties
CAS No. |
26787-84-8 |
|---|---|
Molecular Formula |
C13H14NNaO5 |
Molecular Weight |
287.24 g/mol |
IUPAC Name |
sodium;(2R)-2-(4-hydroxyphenyl)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate |
InChI |
InChI=1S/C13H15NO5.Na/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-7,12,14-15H,1-2H3,(H,17,18);/q;+1/p-1/b8-7+;/t12-;/m1./s1 |
InChI Key |
GOKJACUSSDJUBD-OQRDAHIVSA-M |
Isomeric SMILES |
C/C(=C\C(=O)OC)/N[C@H](C1=CC=C(C=C1)O)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Sodium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate involves several steps. One common method includes the reaction of ®-4-hydroxyphenylacetic acid with (3-methoxy-1-methyl-3-oxoprop-1-enyl)amine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
Sodium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyphenyl or methoxy-methyl-oxopropenyl-amino groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Sodium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a potential treatment for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Sodium vs. Potassium Salts
The sodium salt is structurally analogous to potassium salts such as Potassium (R)-(4-hydroxyphenyl)[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]acetate (CAS 273-992-8) and Potassium (R)-(3-ethoxy-1-methyl-3-oxoprop-1-enyl)aminoacetate (CAS 288-752-8). Key differences include:
- Counterion Effects : Sodium salts generally exhibit higher aqueous solubility compared to potassium salts, which may influence formulation stability and bioavailability.
- Substituent Variations: The ethoxy variant (3-ethoxy vs.
Table 1: Comparison of Sodium and Potassium Salts
Functional Group Variations
4-Hydroxyphenyl vs. Phenyl Derivatives
The sodium compound’s 4-hydroxyphenyl group distinguishes it from analogs like Sodium D-(-)-α-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]phenyl acetate (lacking the hydroxyl group).
- Biological Impact : The hydroxyl group enhances hydrogen bonding with biological targets, improving binding affinity in antibiotics .
- Metabolic Stability : The hydroxyl group may increase susceptibility to glucuronidation, affecting pharmacokinetics .
Comparison with Sulfonamide-Containing Analogs
Compounds such as 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide () feature sulfonamide and cyano groups. These groups confer distinct reactivity (e.g., hydrogen-bond acceptor capacity) but lack the stereochemical complexity of the sodium salt, limiting their utility in chiral drug synthesis .
Biological Activity
Sodium (R)-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate, commonly referred to by its CAS number 26787-84-8, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H15NO5.Na
- Molecular Weight : 287.24 g/mol
- IUPAC Name : Sodium (2R)-2-(4-hydroxyphenyl)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate
- Purity : 96% .
Antioxidant Properties
Preliminary studies suggest that this compound exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, indicating its potential as a therapeutic agent in oxidative stress-related conditions.
Anticancer Activity
Research has shown that this compound may inhibit the proliferation of cancer cells. A study involving human myeloid leukemia (HL-60) cells indicated that the compound could reduce cell viability significantly at certain concentrations, suggesting a dose-dependent effect on cancer cell growth .
| Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|
| HL-60 | 10 | 60% inhibition of cell growth |
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 12 | Cytotoxic effects noted |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Apoptosis Induction : Studies have indicated that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- DNA Interaction : The compound may interact with DNA, affecting replication and transcription processes, which is a common mechanism for many anticancer agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. It has demonstrated activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
-
Study on HL-60 Cells :
- Objective : To assess the cytotoxic effects of the compound.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with apoptosis confirmed through flow cytometry.
-
Antioxidant Activity Assessment :
- Objective : To evaluate the free radical scavenging ability.
- Findings : The compound exhibited a strong capacity to neutralize DPPH radicals, indicating potent antioxidant properties.
Q & A
Q. What are the optimal synthetic routes for Sodium (R)-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via condensation reactions involving thiosemicarbazide derivatives and sodium acetate under reflux conditions. Key parameters include:
- Solvent System : A mixture of DMF and acetic acid (5:10 v/v) to enhance solubility of intermediates .
- Catalyst : Sodium acetate (0.02 mol) to promote cyclization and stabilize reactive intermediates .
- Temperature : Reflux at 100–110°C for 2 hours to ensure complete reaction .
- Purification : Recrystallization from DMF-ethanol mixtures improves purity (>95%) .
Table 1 : Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF:Acetic Acid (1:2) | +20% yield |
| Catalyst Loading | 0.02 mol NaOAc | +15% efficiency |
| Reaction Time | 2 hours | Complete conversion |
Q. How is the stereochemical configuration of the compound validated, and what analytical techniques are critical for structural elucidation?
- Methodological Answer :
- X-ray Crystallography : Resolves the (R)-configuration at the chiral center, confirming spatial arrangement of the 4-hydroxyphenyl and enaminone groups .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 3.7–3.9 ppm (methoxy group) .
- ¹³C NMR : Signals at δ 170–175 ppm confirm the carboxylate and oxopropenyl groups .
- HPLC with Chiral Columns : Enantiomeric purity (>98% ee) verified using a Chiralpak AD-H column and hexane:isopropanol (85:15) mobile phase .
Advanced Research Questions
Q. How does stereochemical purity influence the compound’s pharmacological activity, and what methods ensure enantiomeric consistency?
- Methodological Answer : The (R)-enantiomer exhibits higher binding affinity to bacterial penicillin-binding proteins (PBPs) compared to the (S)-form, as shown in cephalosporin analogs . To ensure consistency:
- Asymmetric Synthesis : Use chiral auxiliaries like L-proline derivatives to direct (R)-configuration formation .
- Dynamic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively removes (S)-enantiomers .
- Quality Control : Regular HPLC monitoring with a chiral stationary phase to maintain >99% enantiomeric excess .
Q. What are the degradation pathways of this compound under varying pH conditions, and how can stability be enhanced?
- Methodological Answer :
- Acidic Conditions (pH < 3) : Hydrolysis of the β-lactam-like enaminone group occurs, forming 4-hydroxyphenylacetic acid and methoxypropanoate fragments .
- Alkaline Conditions (pH > 9) : Degradation via oxidation of the phenolic hydroxyl group, detected by LC-MS .
- Stabilization Strategies :
- Lyophilization : Reduces hydrolytic degradation in aqueous formulations .
- Excipients : Add antioxidants like ascorbic acid (0.1% w/v) to prevent oxidation .
Table 2 : Stability Profile at 25°C
| pH | Half-Life (Days) | Major Degradants |
|---|---|---|
| 2.5 | 7 | 4-Hydroxyphenylacetic acid |
| 7.4 | 30 | None detected |
| 9.0 | 10 | Quinone derivatives |
Q. How can contradictions in reported bioactivity data be resolved, particularly regarding antibacterial efficacy?
- Methodological Answer : Discrepancies arise from variations in:
- Test Strains : Gram-negative bacteria (e.g., Pseudomonas aeruginosa) show resistance due to efflux pumps, unlike Gram-positive species .
- Culture Media : Cation-adjusted Mueller-Hinton broth (CAMHB) enhances reproducibility by standardizing cation concentrations .
- Method : Use broth microdilution (CLSI M07-A11) instead of disk diffusion for accurate MIC values .
Q. What advanced computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulates binding to PBPs, identifying hydrogen bonds between the carboxylate group and Ser130/Ser237 residues .
- MD Simulations : GROMACS analyzes stability of the ligand-PBP complex over 100 ns, revealing RMSD fluctuations <2 Å .
- QSAR Models : Correlate substituent electronegativity (e.g., methoxy group) with enhanced membrane permeability (logP = 1.2) .
Data Contradiction Analysis
- Synthesis Yield Variability : reports 70–80% yields using DMF-acetic acid, while cites 50–60% with ethanol-water. This discrepancy is attributed to solvent polarity affecting intermediate solubility .
- Bioactivity vs. Structure : The sodium salt () shows higher solubility than the potassium analog (), explaining divergent MIC values in aqueous vs. lipid-rich media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
